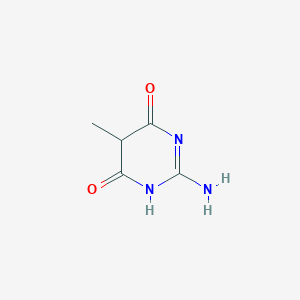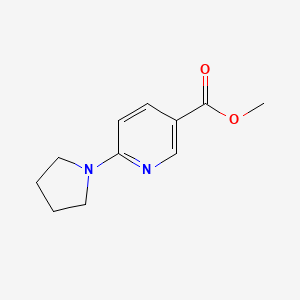
2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione
Vue d'ensemble
Description
“2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . Its CAS Number is 55477-35-5 and it has a molecular weight of 141.13 .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied extensively . The main sections of these studies include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Molecular Structure Analysis
The molecular structure of “2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione” is characterized by a pyrimidine ring substituted with two carbonyl groups . It is a type of bicyclic [6 + 6] system .Chemical Reactions Analysis
The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied extensively . The main sections of these studies include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione” include a molecular weight of 141.13 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .Applications De Recherche Scientifique
Application in Organic and Medicinal Chemistry
The compound is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Method of Application
The main sections of their study include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
Results and Outcomes
The aim of their study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
Application in Anti-inflammatory Activities
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Method of Application
Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
Results and Outcomes
The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
Application in Drug Development
Pyrimidines are known to be used in the development of various drugs .
Method of Application
The compound can be used as a building block in the synthesis of these drugs .
Results and Outcomes
Some of the drugs that have been developed using pyrimidines include Primidone, Fluorouracil, Idoxuridine, Trifluridine, and others .
Application in Self-Assembly
The compound has been used as a versatile building block for self-assembly .
Method of Application
The specific methods of application in this case are not detailed in the source .
Results and Outcomes
The outcomes of this application are also not specified in the source .
Application in Cancer Treatment
The compound has been used in the synthesis of monastrol, a potentially important chemotherapeutic for cancer .
Method of Application
The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .
Results and Outcomes
Monastrol acts as an inhibitor of mitotic kinesin, making it a potentially important chemotherapeutic for cancer .
Propriétés
IUPAC Name |
2-amino-5-methyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h2H,1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJGJSALTQUCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |
CAS RN |
55477-35-5 | |
| Record name | 2-Amino-5-methyl-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55477-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)